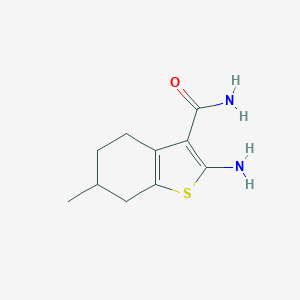

2-Amino-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida

Descripción general

Descripción

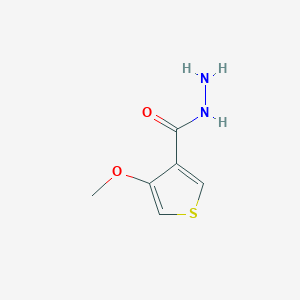

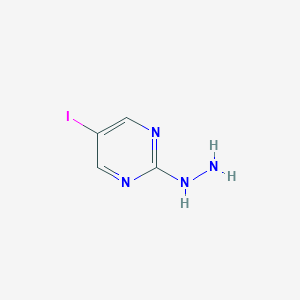

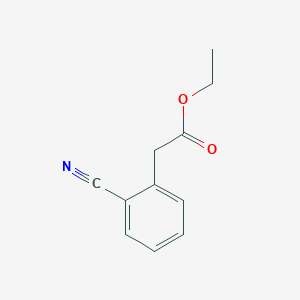

“2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 g/mol . The IUPAC name for this compound is 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. The compound’s canonical SMILES string is CC1CCC2=C(C1)SC(=C2C#N)N , which is a notation representing the structure of the molecule.Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has an XLogP3-AA value of 3.2, which is a measure of its lipophilicity . The compound has no rotatable bonds .Aplicaciones Científicas De Investigación

Inhibición de la corrosión

2-Amino-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida: se ha estudiado por su potencial como inhibidor de la corrosión. Sus análogos estructurales han demostrado efectividad en la prevención de la corrosión de metales en ambientes ácidos, lo que sugiere que este compuesto podría cumplir una función similar. La adsorción del compuesto en las superficies metálicas puede formar una barrera protectora, reduciendo la velocidad de corrosión y extendiendo la vida útil de los componentes metálicos en entornos industriales .

Actividad antimicrobiana

Los compuestos de la familia del benzotiofeno han demostrado propiedades antimicrobianas. Este compuesto en particular podría explorarse por su eficacia contra diversas cepas bacterianas. Su potencial para inhibir el crecimiento bacteriano lo convierte en un candidato para el desarrollo de nuevos antibióticos o desinfectantes, especialmente frente al aumento de la resistencia a los antibióticos .

Agentes antitubulínicos

El núcleo del benzotiofeno es una característica en varios agentes antitubulínicos, que son cruciales en la terapia del cáncer ya que interfieren con la dinámica de los microtúbulos, un proceso vital en la división celular. Al estudiar la interacción de este compuesto con la tubulina, los investigadores pueden desarrollar nuevos agentes terapéuticos que se dirijan a las células cancerosas de manera más efectiva .

Inhibición mutagénica

Compuestos similares se han investigado por su capacidad para inhibir sustancias mutagénicas, que son agentes que causan mutaciones genéticas. Al comprender cómo This compound interactúa con estas sustancias, podría conducir al desarrollo de agentes protectores que reduzcan el riesgo de mutaciones y enfermedades asociadas .

Estudios de química cuántica

La estructura electrónica de este compuesto se puede analizar mediante cálculos de química cuántica para predecir su reactividad e interacción con otras moléculas. Estos estudios son fundamentales para diseñar nuevos compuestos con las propiedades deseadas para diversas aplicaciones, incluyendo el diseño de fármacos y la ciencia de los materiales .

Mecanismo De Acción

The exact mechanism of action of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not yet fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been suggested that it may act as an inhibitor of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation, immune responses, and cell survival.

Biochemical and Physiological Effects

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-tumor, anti-oxidative, and anti-diabetic properties. It has also been found to possess anti-HIV activity and to be a potential therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound has a relatively low toxicity, making it safe to use in laboratory settings. However, one of the limitations of using 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in laboratory experiments is that it can be difficult to obtain in pure form, as it is often contaminated with other compounds.

Direcciones Futuras

There are a number of potential future directions for research involving 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of these include further exploration of its anti-inflammatory, anti-tumor, anti-oxidative, and anti-diabetic properties. Additionally, further research could be done to explore its potential use as an anti-HIV agent and as a potential therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Finally, further research could be done to explore the potential of using 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a prodrug, a compound that is converted to an active drug in the body.

Métodos De Síntesis

The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is typically achieved through a two-step process that involves the reaction of 4-amino-6-methyl-1,3-benzothiophene-2-carboxylic acid with 3-chloro-2-hydroxypropyl amine in the presence of a base. This reaction yields a 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide intermediate, which is then further reacted with a Lewis acid such as boron trifluoride to form the final product.

Propiedades

IUPAC Name |

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-5-2-3-6-7(4-5)14-10(12)8(6)9(11)13/h5H,2-4,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRQCZCDBRHPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386086 | |

| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95211-68-0 | |

| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)